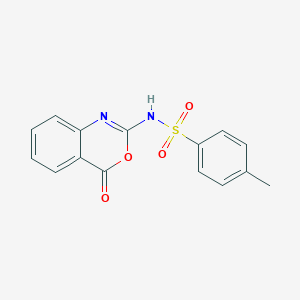![molecular formula C20H16N2O2S2 B231151 (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-00-1](/img/structure/B231151.png)
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention for its potential use in various biomedical applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation, bacterial growth, and neuronal cell death. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication and transcription. Furthermore, this compound has been shown to inhibit neuronal cell death by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide exhibits potent biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and neuroprotection. Specifically, this compound has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide in lab experiments include its potent cytotoxic effects against cancer cells, its antimicrobial activity against various bacteria, and its neuroprotective effects in animal models of neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity to healthy cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. First, further studies are needed to investigate the potential use of this compound in cancer therapy, including its efficacy against different types of cancer cells and its potential side effects. Second, future studies should explore the potential use of this compound as an antimicrobial agent, including its efficacy against antibiotic-resistant bacteria. Third, future studies should investigate the potential use of this compound in neuroprotection, including its efficacy in animal models of neurodegenerative diseases and its potential side effects. Finally, future studies should focus on improving the solubility and bioavailability of this compound to enhance its potential use in biomedical applications.
Synthesemethoden
The synthesis of (NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with cyclohexane-1,3-dione to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential use in various biomedical applications, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17173-00-1 |
|---|---|
Produktname |
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
Molekularformel |
C20H16N2O2S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S2/c1-22-18-13-7-8-14-19(18)25-20(22)16-11-5-6-12-17(16)21-26(23,24)15-9-3-2-4-10-15/h2-14H,1H3/b20-16-,21-17+ |
InChI-Schlüssel |
HNPMYMAKZZQGSE-ARHRGINZSA-N |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C=CC=C/C3=N\S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CN1C2=CC=CC=C2SC1=C3C=CC=CC3=NS(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=C3C=CC=CC3=NS(=O)(=O)C4=CC=CC=C4 |
Synonyme |
(NZ)-N-[(6Z)-6-(3-methylbenzothiazol-2-ylidene)-1-cyclohexa-2,4-dienyl idene]benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)



![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)